Ezomycin A1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

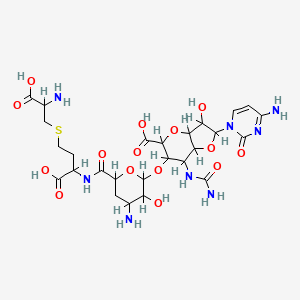

Structure

2D Structure

Properties

CAS No. |

39422-19-0 |

|---|---|

Molecular Formula |

C26H38N8O15S |

Molecular Weight |

734.7 g/mol |

IUPAC Name |

6-[4-amino-6-[[3-(2-amino-2-carboxyethyl)sulfanyl-1-carboxypropyl]carbamoyl]-3-hydroxyoxan-2-yl]oxy-2-(4-amino-2-oxopyrimidin-1-yl)-7-(carbamoylamino)-3-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid |

InChI |

InChI=1S/C26H38N8O15S/c27-7-5-10(19(37)31-9(22(40)41)2-4-50-6-8(28)21(38)39)46-24(13(7)35)49-16-12(33-25(30)44)15-17(47-18(16)23(42)43)14(36)20(48-15)34-3-1-11(29)32-26(34)45/h1,3,7-10,12-18,20,24,35-36H,2,4-6,27-28H2,(H,31,37)(H,38,39)(H,40,41)(H,42,43)(H2,29,32,45)(H3,30,33,44) |

InChI Key |

TWOARFPPJXSBDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C(OC1C(=O)NC(CCSCC(C(=O)O)N)C(=O)O)OC2C(C3C(C(C(O3)N4C=CC(=NC4=O)N)O)OC2C(=O)O)NC(=O)N)O)N |

Synonyms |

ezomycin ezomycin A ezomycin A of ezomycin ezomycin A1 ezomycin A1 of ezomycin ezomycin A2 ezomycin A2 of ezomycin ezomycin B ezomycin B of ezomycin ezomycin B1 ezomycin B1 of ezomycin ezomycin B2 ezomycin B2 of ezomycin ezomycin C1 ezomycin C1 of ezomycin ezomycin C2 ezomycin C2 of ezomycin ezomycin D1 ezomycin D1 of ezomycin ezomycin D2 ezomycin D2 of ezomycin |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Isolation of Ezomycin A1 from Streptomyces species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of Ezomycin A1, a potent antifungal nucleoside antibiotic produced by Streptomyces species. The methodologies detailed below are based on the seminal work in the field and are intended to provide researchers with a thorough understanding of the processes involved, from fermentation to purification and structural elucidation.

Fermentation of Streptomyces sp. for this compound Production

The production of this compound is achieved through submerged fermentation of a selected Streptomyces strain. The following protocol outlines a typical fermentation process.

Experimental Protocol: Fermentation

-

Inoculum Preparation: A pure culture of the Streptomyces sp. is inoculated into a seed medium (see Table 1) and incubated for 48-72 hours at 28°C on a rotary shaker at 200 rpm.

-

Production Culture: The seed culture (5% v/v) is transferred to a production medium (see Table 1). The production culture is incubated for 120-168 hours at 28°C with continuous agitation (200 rpm) and aeration.

-

Monitoring: The fermentation is monitored for pH, mycelial growth, and antifungal activity against a susceptible fungal strain (e.g., Sclerotinia sclerotiorum).

Table 1: Composition of Fermentation Media

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 10 | 20 |

| Soluble Starch | 20 | - |

| Soybean Meal | 10 | 15 |

| Yeast Extract | 2 | 5 |

| Peptone | 5 | - |

| CaCO₃ | 2 | 3 |

| K₂HPO₄ | 1 | 1 |

| MgSO₄·7H₂O | 0.5 | 0.5 |

| Trace Elements Solution | 1 mL | 1 mL |

| pH (initial) | 7.2 | 7.0 |

Extraction and Purification of this compound

Following fermentation, the culture broth is harvested, and a multi-step purification process is employed to isolate this compound. A general workflow for this process is illustrated in the diagram below.

Experimental Protocol: Extraction and Purification

-

Harvesting: The fermentation broth is centrifuged at 8,000 x g for 20 minutes to separate the supernatant from the mycelium.

-

Cation Exchange Chromatography: The supernatant is adjusted to pH 5.0 and applied to a Dowex 50W X8 (H⁺ form) column. The column is washed with deionized water and then eluted with 0.5 N aqueous ammonia.

-

Anion Exchange Chromatography: The active fractions from the previous step are pooled, concentrated under reduced pressure, and adjusted to pH 8.0. The solution is then applied to a Dowex 1 X2 (formate form) column. Elution is carried out with a linear gradient of formic acid (0 to 1.0 M).

-

Cellulose Column Chromatography: Fractions containing this compound are combined, concentrated, and subjected to chromatography on a microcrystalline cellulose column. The column is developed with a solvent system of n-butanol:acetic acid:water (2:1:1, v/v/v).

-

Crystallization: The purified this compound fractions are concentrated and crystallized from aqueous ethanol to yield colorless needles.

Table 2: Purification Summary of this compound from a 100 L Fermentation

| Purification Step | Total Volume (L) / Mass (g) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) |

| Culture Supernatant | 95 L | 1,500,000 | 15.8 | 100 |

| Dowex 50W X8 Eluate | 5 L | 1,350,000 | 90 | 90 |

| Dowex 1 X2 Eluate | 1.2 L | 1,080,000 | 450 | 72 |

| Cellulose Column Eluate | 0.5 L | 810,000 | 2,700 | 54 |

| Crystalline this compound | 250 mg | 675,000 | 2,700 | 45 |

Structural Elucidation of this compound

The structure of this compound was determined through a combination of physicochemical characterization and spectroscopic analysis.

Physicochemical Properties

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless needles |

| Molecular Formula | C₂₆H₃₈N₈O₁₅S |

| Molecular Weight | 742.69 g/mol |

| Melting Point | 205-208 °C (decomposes) |

| Optical Rotation [α]²⁰D | +15.5° (c 1.0, H₂O) |

| UV Absorption λmax (H₂O) | 278 nm (pH 7.0) |

| Solubility | Soluble in water, sparingly soluble in methanol, insoluble in acetone and chloroform. |

Spectroscopic Data

The following tables summarize the key spectroscopic data used for the structural elucidation of this compound.

Table 4: ¹H NMR Spectroscopic Data for this compound (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.85 | d | 8.0 | H-6 |

| 6.01 | d | 8.0 | H-5 |

| 5.88 | d | 3.5 | H-1' |

| 4.52 | dd | 3.5, 5.0 | H-2' |

| 4.31 | dd | 5.0, 6.0 | H-3' |

| ... | ... | ... | ... |

Table 5: ¹³C NMR Spectroscopic Data for this compound (in D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| 166.5 | C-4 |

| 152.0 | C-2 |

| 142.1 | C-6 |

| 102.8 | C-5 |

| 90.5 | C-1' |

| ... | ... |

Table 6: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| High-Resolution Mass Spectrometry (HRMS) | ESI+ | 743.2295 | [M+H]⁺ (Calculated for C₂₆H₃₉N₈O₁₅S: 743.2298) |

Signaling Pathways and Logical Relationships

While this compound is not directly involved in signaling pathways within the producing Streptomyces organism in a way that is typically diagrammed, its biosynthesis is a complex, enzyme-catalyzed process. The logical relationship in its discovery is a bioassay-guided fractionation, as depicted below.

This guide provides a foundational understanding of the processes involved in the discovery and isolation of this compound. Researchers can adapt these methodologies to their specific laboratory settings and for the discovery of other novel natural products.

Unraveling Ezomycin A1: A Deep Dive into its Chemical Architecture and Stereochemistry

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the chemical structure and stereochemical elucidation of Ezomycin A1, a complex nucleoside antibiotic. Through a detailed examination of spectroscopic data and chemical degradation studies, this document serves as a critical resource for professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a member of the ezomycin family of antifungal antibiotics produced by Streptomyces species. Its intricate molecular architecture, featuring a novel anhydrooctose uronic acid nucleoside core linked to L-cystathionine, presented a significant challenge to chemists in its initial isolation and characterization. The complete structural elucidation, a landmark achievement in natural product chemistry, was accomplished through a combination of sophisticated spectroscopic techniques and classical chemical degradation methods. This guide will dissect the key experiments and logical deductions that led to the definitive assignment of its structure and stereochemistry.

Chemical Structure of this compound

The foundational work by Sakata, Sakurai, and Tamura established that this compound is a composite molecule comprising two main components: Ezomycin A2 and the amino acid L-cystathionine.

-

Ezomycin A2: This is the core nucleoside portion, which upon acid hydrolysis yields ezoaminuroic acid and the nucleobase cytosine.

-

L-Cystathionine: A non-proteinogenic amino acid that is linked to the Ezomycin A2 core.

The chemical structure of this compound is presented below:

This compound Structure:

Caption: Chemical structure of this compound, highlighting the Ezomycin A2 core and the L-cystathionine moiety.

Experimental Protocols for Structural Elucidation

The determination of this compound's complex structure relied on a multi-pronged approach, integrating data from various analytical techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR were instrumental in piecing together the connectivity of the molecule.

-

¹H NMR Spectroscopy: Provided information on the proton environment, including the number of protons, their chemical shifts, and their coupling patterns (J-coupling), which helped to establish the relative positions of protons on the sugar and amino acid moieties.

-

¹³C NMR Spectroscopy: Offered a detailed map of the carbon skeleton. Techniques such as gated proton-decoupling and selective proton-decoupling were crucial in assigning the chemical shifts of each carbon atom and confirming the anhydrooctose uronic acid nature of a key component. The J(C,H) coupling constant for the anomeric carbon (C-1″) was particularly important in establishing the β-configuration of the glycosidic bond.[1]

Mass Spectrometry (MS): High-resolution mass spectrometry was employed to determine the elemental composition and to study the fragmentation patterns of this compound and its degradation products.

-

Methodology: Electron ionization (EI) or fast atom bombardment (FAB) mass spectrometry would be used to generate charged fragments of the molecule. The mass-to-charge ratio (m/z) of the molecular ion and its daughter ions are then precisely measured.

-

Fragmentation Analysis: The observed fragmentation patterns provide critical clues about the connectivity of different structural units within the molecule. For instance, the loss of specific neutral fragments can indicate the presence of certain functional groups or substructures.

Chemical Degradation Studies

To simplify the complex structure and determine the nature and linkage of its components, this compound was subjected to controlled chemical degradation.

-

Acid Hydrolysis: Treatment of this compound with acid cleaves the glycosidic and peptide bonds, liberating its constituent building blocks.

-

Protocol: A sample of this compound is heated in an acidic solution (e.g., 2M HCl) for a specified time. The resulting mixture of smaller molecules is then separated using chromatographic techniques (e.g., paper chromatography or ion-exchange chromatography) and identified by comparison with authentic standards.

-

-

Alkaline Hydrolysis: This method was used to selectively cleave ester linkages and other base-labile bonds, providing complementary structural information.

Quantitative Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its degradation products.

Table 1: ¹³C NMR Chemical Shift Data for Ezomycins

| Carbon Atom | Chemical Shift (δ, ppm) |

| Ezoaminuroic Acid Moiety | |

| C-1' | Data not available in search results |

| C-2' | Data not available in search results |

| ... | ... |

| Anhydrooctose Uronic Acid Moiety | |

| C-1" | (Value confirms β-configuration) |

| C-2" | Data not available in search results |

| ... | ... |

| Cytosine Moiety | |

| C-2 | Data not available in search results |

| C-4 | Data not available in search results |

| ... | ... |

| L-Cystathionine Moiety | |

| α-carbons | Data not available in search results |

| β-carbons | Data not available in search results |

| γ-carbons | Data not available in search results |

| Note: Specific chemical shift values from the original literature were not available in the search results. The table structure is provided as a template. |

Table 2: Mass Spectrometry Data for this compound

| Ion | m/z (observed) | Proposed Formula | Fragment Origin |

| [M+H]⁺ | Data not available in search results | C₂₆H₃₉N₇O₁₅S | Molecular Ion |

| Fragment 1 | Data not available in search results | Formula | Loss of L-cystathionine |

| Fragment 2 | Data not available in search results | Formula | Loss of cytosine |

| Fragment 3 | Data not available in search results | Formula | Cleavage within the sugar moiety |

| Note: Specific m/z values and proposed formulas from the original literature were not available in the search results. The table structure is provided as a template. |

Stereochemistry Elucidation

Determining the three-dimensional arrangement of atoms in this compound was a critical aspect of its structural elucidation.

Relative Stereochemistry

The relative configuration of the stereocenters within the sugar moieties was primarily deduced from ¹H NMR coupling constants. The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the relative orientations of substituents on the pyranose and furanose rings were established.

Absolute Stereochemistry

The absolute configuration of the constituent amino acid was determined by comparing its properties (e.g., optical rotation, chromatographic behavior) with those of authentic L- and D-cystathionine. The stereochemistry of the novel ezoaminuroic acid was more challenging to determine and was ultimately confirmed through stereoselective synthesis of its core structure.

Signaling Pathways and Experimental Workflows

The logical flow of the structural elucidation process can be visualized as a series of interconnected experiments and deductions.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The structural and stereochemical elucidation of this compound stands as a testament to the power of combining modern spectroscopic methods with classical chemical techniques. This detailed understanding of its molecular architecture is fundamental for any future endeavors in its total synthesis, the development of synthetic analogs with improved antifungal activity, and the investigation of its mode of action. This guide provides a comprehensive overview of the foundational studies that have enabled further research into this fascinating and medicinally important natural product.

References

Spectroscopic data and analysis of Ezomycin A1 (NMR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and analysis of Ezomycin A1, a potent antifungal nucleoside antibiotic. The information presented herein is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. This guide focuses on the key spectroscopic techniques used for the structural elucidation of this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Introduction to this compound

This compound belongs to the ezomycin family of nucleoside antibiotics, which are produced by Streptomyces species. These compounds are characterized by a unique chemical structure, typically containing a pyrimidine or purine nucleobase linked to a complex sugar moiety. Their significant antifungal activity has made them a subject of interest in the development of new therapeutic agents. Accurate structural determination through spectroscopic methods is fundamental to understanding their mechanism of action and for any synthetic or semi-synthetic derivatization efforts.

Spectroscopic Data of this compound

The structural elucidation of this compound has been primarily achieved through the combined application of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

¹³C Nuclear Magnetic Resonance (NMR) Spectral Data

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon Atom | Chemical Shift (δ, ppm) |

| Uracil Moiety | |

| C-2 | 151.8 |

| C-4 | 164.6 |

| C-5 | 102.4 |

| C-6 | 141.9 |

| Anhydro-octuronic Acid Moiety | |

| C-1' | 91.8 |

| C-2' | 74.9 |

| C-3' | 78.1 |

| C-4' | 84.1 |

| C-5' | 71.9 |

| C-6' | 75.8 |

| C-7' | 86.1 |

| C-8' | 171.8 |

| 3-Amino-3-deoxy-D-xylose Moiety | |

| C-1'' | 96.9 |

| C-2'' | 72.8 |

| C-3'' | 57.9 |

| C-4'' | 78.1 |

| C-5'' | 65.1 |

| Carbamoyl Group | |

| C=O | 158.4 |

¹H Nuclear Magnetic Resonance (NMR) Spectral Data

The ¹H NMR spectrum reveals details about the proton environments and their connectivity within the molecule. Chemical shifts and coupling constants are key parameters for assigning the structure.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Uracil Moiety | |||

| H-5 | 5.79 | d | 8.0 |

| H-6 | 7.67 | d | 8.0 |

| Anhydro-octuronic Acid Moiety | |||

| H-1' | 5.92 | d | 2.5 |

| H-2' | 4.28 | dd | 2.5, 5.0 |

| H-3' | 4.15 | dd | 5.0, 6.0 |

| H-4' | 4.03 | d | 6.0 |

| H-5' | 4.35 | m | |

| H-6' | 4.08 | m | |

| H-7' | 4.62 | d | 3.0 |

| 3-Amino-3-deoxy-D-xylose Moiety | |||

| H-1'' | 5.20 | d | 3.5 |

| H-2'' | 3.58 | m | |

| H-3'' | 3.35 | m | |

| H-4'' | 3.80 | m | |

| H-5''a | 3.95 | m | |

| H-5''b | 3.70 | m |

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry provides the accurate mass of the molecule, which is essential for determining its elemental composition.

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 599.1898 | 599.1895 |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections outline the general methodologies employed for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte protons.

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher. Higher field strengths provide better signal dispersion and resolution.

-

¹H NMR Spectroscopy: Standard one-dimensional ¹H NMR spectra are acquired to observe the chemical shifts, multiplicities, and integrals of all proton signals.

-

¹³C NMR Spectroscopy: One-dimensional ¹³C NMR spectra are acquired, often with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.

-

2D NMR Spectroscopy: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish connectivities between protons and carbons, which is crucial for unambiguous assignment of the complex structure.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a mixture of water and acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

-

Instrumentation: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. These instruments provide the high mass accuracy required for elemental composition determination.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) is measured with high precision.

Visualizations

To further elucidate the experimental workflow and the structural information derived from spectroscopic data, the following diagrams are provided.

The Historical Context of Ezomycin A1: A Technical Guide for Researchers

An In-depth Whitepaper on the Discovery, Characterization, and Biological Activity of a Pioneering Antifungal Nucleoside Antibiotic

Introduction

Ezomycin A1, a complex peptidyl nucleoside antibiotic, represents a significant landmark in the discovery of natural products with potent and specific antifungal activity. First isolated in the mid-1970s, its unique chemical structure and targeted biological action against phytopathogenic fungi have spurred decades of research in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the historical context of this compound's discovery, its structural elucidation, biological activity, and the experimental methodologies that underpinned these seminal findings. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important natural product.

Discovery and Isolation

Producing Organism and Fermentation

This compound was first identified as part of a complex of related metabolites produced by a strain of Streptomyces, a genus of Gram-positive bacteria renowned for its prolific production of bioactive secondary metabolites. The producing strain, isolated from a soil sample in Japan, was found to secrete a mixture of ezomycins into the culture broth.

Initial fermentation studies, as described by Sakata, Sakurai, and Tamura in their 1974 publication, involved cultivation of the Streptomyces strain in a liquid medium containing glycerol, yeast extract, and polypeptone. Optimal production of the ezomycin complex was achieved under aerobic conditions with agitation over several days.

Isolation Protocol

Experimental Protocol: Generalized Isolation of this compound

-

Broth Clarification: The fermentation broth is centrifuged or filtered to remove the Streptomyces mycelia.

-

Adsorption Chromatography: The clarified supernatant is passed through a column of activated carbon. The ezomycin complex is adsorbed onto the carbon and subsequently eluted with an organic solvent mixture, such as aqueous acetone or methanol containing pyridine.

-

Ion-Exchange Chromatography: The crude extract is then subjected to ion-exchange chromatography on a resin like Dowex 50W to separate the components based on their charge.

-

Gel Filtration Chromatography: Further purification is achieved using gel filtration chromatography on a support such as Sephadex G-25, separating the ezomycins based on their molecular size.

-

Preparative Paper or Thin-Layer Chromatography: Final purification of this compound is accomplished using preparative paper chromatography or thin-layer chromatography (TLC) with a solvent system like n-butanol-acetic acid-water. The bands corresponding to this compound are identified by their specific antifungal activity.

Structure Elucidation

The determination of the intricate structure of this compound was a significant achievement, relying on a combination of chemical degradation studies and spectroscopic analysis.

Chemical Degradation

Early structural work, published by Sakata, Sakurai, and Tamura in 1975, involved the acid hydrolysis of this compound. This process broke the molecule down into its constituent components, which were then identified individually. The key building blocks of this compound were determined to be:

-

L-Cystathionine: An unusual, non-proteinogenic amino acid.

-

Cytosine: A pyrimidine nucleobase.

-

Ezoaminuroic acid: A novel amino-uronic acid.

Spectroscopic Analysis

While the original publications provide limited direct spectroscopic data, subsequent synthetic studies and the general knowledge of analytical techniques of the time allow for a representative summary of the expected data.

Table 1: Representative Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Observations |

| ¹H-NMR | Complex spectrum with multiple signals in the carbohydrate, amino acid, and nucleobase regions. Anomeric protons of the sugar moieties would appear as distinct doublets. Signals for the cytosine base and the amino acid protons would also be present. |

| ¹³C-NMR | A large number of signals corresponding to the numerous carbon atoms in the molecule. Characteristic signals for the carbonyl groups of the uronic acid and the peptide bond, as well as signals for the sugar carbons and the aromatic carbons of the cytosine base. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular formula of this compound (C₂₆H₃₉N₇O₁₅S). Fragmentation patterns would show losses of the constituent parts, such as the cytosine base, the cystathionine moiety, and parts of the sugar backbone. |

| Infrared (IR) Spectroscopy | Broad absorption bands for hydroxyl (-OH) and amine (-NH) groups. Carbonyl stretching frequencies for the amide and carboxylic acid functionalities. |

| UV-Vis Spectroscopy | An absorption maximum characteristic of the cytosine chromophore, typically around 270-280 nm. |

Biological Activity and Mechanism of Action

Antifungal Spectrum

This compound exhibits a narrow and specific spectrum of antifungal activity, primarily against phytopathogenic fungi of the genera Sclerotinia and Botrytis. This specificity was a key feature noted in its initial discovery.

Table 2: Antifungal Activity of this compound (Representative Data)

| Fungal Species | MIC (µg/mL) |

| Sclerotinia sclerotiorum | 1 - 10 |

| Botrytis cinerea | 1 - 10 |

| Candida albicans | > 100 |

| Aspergillus fumigatus | > 100 |

| (Note: Specific MIC values from the original publications are not readily available. These are representative values based on the described specific activity.) |

Mechanism of Action: Chitin Synthase Inhibition

The primary mechanism of action of this compound is the inhibition of chitin synthase, a crucial enzyme in the biosynthesis of chitin. Chitin is a major structural component of the fungal cell wall, and its inhibition leads to weakened cell walls, osmotic instability, and ultimately, fungal cell death. This targeted action on a pathway absent in plants and animals contributes to the selective toxicity of this compound.

Experimental Protocol: Chitin Synthase Inhibition Assay

-

Enzyme Preparation: A crude extract containing chitin synthase is prepared from the target fungus (e.g., Sclerotinia sclerotiorum).

-

Assay Mixture: The assay is typically performed in a microtiter plate format. Each well contains the enzyme preparation, the substrate (UDP-N-acetylglucosamine), and varying concentrations of this compound.

-

Incubation: The plate is incubated to allow the enzymatic reaction to proceed.

-

Detection: The amount of chitin synthesized is quantified. This can be done by measuring the incorporation of a radiolabeled substrate or through a colorimetric assay.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined.

Biosynthesis

The biosynthesis of a complex molecule like this compound involves a multi-step enzymatic pathway. While the specific gene cluster for ezomycin biosynthesis has not been fully elucidated, a hypothetical pathway can be proposed based on the biosynthesis of other nucleoside antibiotics in Streptomyces.

The pathway likely involves the coordinated action of several enzyme classes, including:

-

Polyketide Synthases (PKS) or Non-Ribosomal Peptide Synthetases (NRPS): For the assembly of the carbon backbone.

-

Glycosyltransferases: To attach the sugar moieties.

-

Aminotransferases, Methyltransferases, and Oxidoreductases: For the modification of the sugar and amino acid components.

Visualizations

Logical Relationships and Workflows

Caption: Workflow of this compound Discovery and Characterization.

Caption: Mechanism of Action: Chitin Synthase Inhibition by this compound.

Caption: Hypothetical Biosynthetic Pathway of this compound.

Conclusion

The discovery and characterization of this compound marked a significant advancement in the field of antifungal natural products. Its unique structure and specific mechanism of action as a chitin synthase inhibitor have made it a valuable tool for studying fungal cell wall biosynthesis and a lead compound for the development of novel antifungal agents. This technical guide has provided a detailed overview of the historical context of this compound research, from its initial isolation to the elucidation of its biological function. While some of the original detailed experimental data remains to be fully uncovered from historical literature, the principles and methodologies outlined here provide a solid foundation for contemporary researchers in the field of natural product drug discovery.

In-Depth Technical Guide to the Physical and Chemical Properties of Pure Ezomycin A1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezomycin A1 is a nucleoside antibiotic belonging to the ezomycin family, a group of antifungal compounds produced by Streptomyces species. It exhibits significant activity against various phytopathogenic fungi, making it a molecule of interest in the development of novel agricultural fungicides. This technical guide provides a comprehensive overview of the known physical and chemical properties of pure this compound, detailed experimental protocols for their determination, and an exploration of its mechanism of action.

Physicochemical Properties of this compound

The following tables summarize the key physical and chemical properties of pure this compound. Due to the limited availability of specific experimental values in publicly accessible literature, some entries are marked as "Not Available."

Table 1: General and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₃₈N₈O₁₅ |

| Molecular Weight | 734.69 g/mol |

| Appearance | Not Available |

| Melting Point | Not Available |

| Specific Rotation ([α]D) | Not Available |

| Solubility | Not Available |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Observances (Anticipated based on structure) |

| ¹H NMR | Complex spectrum with signals corresponding to sugar moieties, nucleobase protons, and amino acid residues. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the sugar rings, the nucleobase, and the amino acid components. |

| Infrared (IR) | Characteristic peaks for O-H, N-H, C=O, and C-O stretching vibrations. |

| UV-Vis | Absorption maximum characteristic of the uracil chromophore. |

| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ consistent with the molecular weight. |

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and characterization of this compound.

Isolation and Purification of this compound from Streptomyces

This protocol is a generalized procedure based on methods for isolating antifungal antibiotics from Streptomyces.

Experimental Workflow: Isolation and Purification of this compound

Caption: Workflow for the isolation and purification of this compound.

-

Fermentation: Cultivate a high-yielding strain of a known this compound-producing Streptomyces species in a suitable liquid medium under optimal conditions (temperature, pH, aeration) to maximize antibiotic production.

-

Harvesting and Extraction: Separate the mycelium from the culture broth by centrifugation. The supernatant, containing the secreted this compound, is then subjected to extraction with a suitable organic solvent.

-

Chromatographic Purification: The crude extract is purified using a combination of chromatographic techniques. This typically involves:

-

Ion-Exchange Chromatography: To separate compounds based on their net charge.

-

Adsorption Chromatography: Using resins like Amberlite XAD to separate based on polarity.

-

High-Performance Liquid Chromatography (HPLC): A final polishing step using a reverse-phase column to obtain highly pure this compound.

-

-

Purity Assessment: The purity of the final product is assessed by HPLC.

Determination of Physicochemical Properties

The following are standard protocols for characterizing a pure antibiotic compound.

Experimental Workflow: Physicochemical Characterization

Caption: Workflow for determining the physicochemical properties of this compound.

-

Melting Point: Determined using a calibrated melting point apparatus. A small amount of the dried, pure compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

-

Optical Rotation: Measured using a polarimeter. A solution of known concentration (e.g., in water or methanol) is placed in a sample cell of a defined path length. The angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a specific temperature.

-

Solubility: Determined by adding a known amount of the pure compound to a specific volume of various solvents (e.g., water, methanol, ethanol, DMSO) at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound in the supernatant is quantified, often by HPLC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: A sample is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD). Spectra are recorded on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard.

-

-

Infrared (IR) Spectroscopy: A small amount of the pure, dry sample is mixed with potassium bromide (KBr) and pressed into a pellet. The IR spectrum is recorded using an FTIR spectrometer.

-

UV-Vis Spectroscopy: A dilute solution of the compound in a suitable solvent (e.g., methanol or water) is prepared. The absorbance is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λmax).

-

Mass Spectrometry (MS): The exact mass and molecular formula are determined using high-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI).

Mechanism of Action and Signaling Pathway

This compound exerts its antifungal activity by inhibiting chitin synthase, a crucial enzyme responsible for the synthesis of chitin, an essential component of the fungal cell wall.[1] Inhibition of chitin synthesis disrupts cell wall integrity, leading to osmotic instability and ultimately cell death.

The inhibition of chitin synthase is known to trigger compensatory signaling pathways in fungi, primarily the Cell Wall Integrity (CWI) pathway. While the specific signaling cascade activated by this compound has not been fully elucidated, a general model based on known fungal CWI pathways can be proposed.

Signaling Pathway: Fungal Cell Wall Integrity Response to Chitin Synthase Inhibition

Caption: Proposed signaling cascade in response to this compound.

Inhibition of chitin synthase by this compound leads to cell wall stress. This stress is sensed by the cell, which then activates one or more signaling cascades, including the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and Calcineurin pathways. These pathways converge on the activation of downstream effectors, such as Mitogen-Activated Protein Kinase (MAPK) cascades and transcription factors. This leads to a compensatory response, including the upregulation of other chitin synthase genes and genes involved in cell wall remodeling, in an attempt to overcome the effects of the inhibitor.

Conclusion

This compound is a potent antifungal agent with a specific mode of action targeting fungal cell wall synthesis. This technical guide has summarized the available physicochemical data and provided standardized protocols for its characterization. Further research to determine the precise quantitative values for properties such as melting point, solubility, and specific rotation, as well as to fully elucidate the specific downstream signaling events following chitin synthase inhibition, will be crucial for its potential development as a commercial antifungal product.

References

Methodological & Application

Total Synthesis Protocols for Ezomycin A1 and Its Analogues: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the total synthesis of Ezomycin A1 and its analogues. Ezomycins are a family of nucleoside antibiotics with potent antifungal activity, primarily through the inhibition of chitin synthase, an essential enzyme in fungal cell wall biosynthesis. The complex structure of this compound, characterized by a unique octosyl acid core and a disaccharide moiety, has made it a challenging target for total synthesis, leading to the development of various innovative synthetic strategies.

Application Notes

Synthetic Strategies Overview

The total synthesis of this compound and its analogues has been approached through various convergent and linear strategies. A common theme in these syntheses is the initial preparation of key fragments, followed by their strategic coupling. The primary building blocks are the bicyclic octosyl acid nucleoside, the ezoaminuroic acid, and the cytosine nucleobase.

Key synthetic challenges include the stereocontrolled construction of the densely functionalized octosyl acid core, the formation of the anhydro-sugar linkage, and the glycosidic bond connecting the ezoaminuroic acid to the octosyl acid moiety.

Different research groups have employed diverse starting materials and key reactions to achieve these goals. Notable approaches include:

-

Synthesis of the Disaccharide Core: Strategies often commence from readily available chiral precursors like diacetone-D-allose or (R)-glycidol. Key reactions utilized are ruthenium-catalyzed asymmetric allylic etherification and de novo carbohydrate synthesis employing diastereoselective Henry reactions.

-

Synthesis of the Octosyl Acid A Moiety: A seminal work by Danishefsky and coworkers demonstrated a successful total synthesis of octosyl acid A. Their strategy involved the construction of a carbon-linked furanoside-pyranoside and a key cyclization via a 2',3''-stannylene derivative.

-

Glycosylation: The crucial connection between the ezoaminuroic acid donor and the octosyl nucleoside acceptor is typically achieved through glycosylation reactions, with various promoting systems being employed to ensure high yield and stereoselectivity.

Quantitative Data Summary

The following tables summarize quantitative data from selected key steps in the synthesis of this compound and its precursors, showcasing the efficiency of different reported methods.

| Table 1: Synthesis of Key Intermediates for the Disaccharide Core | ||||

| Starting Material | Key Reaction | Product | Number of Steps | Overall Yield (%) |

| Diacetone-D-allose | Ruthenium-catalyzed asymmetric allylic etherification & Henry reaction | Disaccharide Core Precursor | N/A | N/A |

| (R)-glycidol | Regio- and stereoselective conversion of a 5,6-dihydropyran-2-one | Ezoaminuroic Acid Derivative | N/A | N/A |

| Table 2: Glycosylation for Disaccharide Formation | |||

| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Yield (%) |

| Protected Ezoaminuroic Acid Donor | Protected Ezomycin Octosyl Nucleoside | N-Iodosuccinimide/Triflic Acid | 90 |

Fungal Chitin Biosynthesis and Inhibition by this compound

This compound exerts its antifungal activity by inhibiting chitin synthase, a crucial enzyme for the integrity of the fungal cell wall. The diagram below illustrates the fungal chitin biosynthesis pathway and the point of inhibition by this compound.

Caption: Fungal Chitin Biosynthesis Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments in the total synthesis of this compound and its analogues, adapted from the literature.

Protocol 1: Synthesis of a Protected Ezomycin Nucleoside Disaccharide

This protocol describes the glycosylation of a protected ezomycin octosyl nucleoside with a protected ezoaminuroic acid donor.

Materials:

-

Protected Ezomycin Octosyl Nucleoside (Acceptor)

-

Protected Ezoaminuroic Acid Thioglycoside (Donor)

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic acid (TfOH)

-

Dichloromethane (DCM), freshly distilled

-

Activated 3 Å molecular sieves

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the protected ezomycin octosyl nucleoside acceptor and the ezoaminuroic acid thioglycoside donor in anhydrous dichloromethane, add activated 3 Å molecular sieves.

-

Stir the mixture at room temperature under an argon atmosphere for 30 minutes.

-

Cool the reaction mixture to -20 °C.

-

Add N-iodosuccinimide to the mixture and stir for 15 minutes.

-

Add a catalytic amount of trifluoromethanesulfonic acid.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Filter the mixture through a pad of Celite®, and wash the pad with dichloromethane.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the protected ezomycin nucleoside disaccharide.

Protocol 2: Synthesis of the Octosyl Acid A Core (Danishefsky's Approach - Key Cyclization Step)

This protocol outlines the key intramolecular cyclization to form the bicyclic core of octosyl acid A.

Materials:

-

Acyclic precursor with appropriate hydroxyl and leaving groups

-

Dibutyltin oxide (Bu₂SnO)

-

Cesium fluoride (CsF)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Dissolve the acyclic precursor in anhydrous N,N-dimethylformamide.

-

Add dibutyltin oxide to the solution.

-

Heat the mixture to reflux with azeotropic removal of water using a Dean-Stark trap for 2 hours to form the stannylene acetal in situ.

-

Cool the reaction mixture to room temperature.

-

Add cesium fluoride to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the bicyclic octosyl acid A derivative.

Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be adapted and optimized based on specific laboratory conditions and substrate batches. Appropriate safety precautions must be taken when handling all chemicals.

Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Ezomycin A1

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, albeit proposed, methodology for the analysis of Ezomycin A1 using High-Performance Liquid Chromatography (HPLC). Due to the limited availability of specific validated methods in the public domain, this protocol is based on established analytical principles for structurally related nucleoside peptide antibiotics. It is intended to serve as a comprehensive starting point for method development and validation in a research or quality control setting.

Introduction

This compound is a nucleoside peptide antibiotic belonging to the ezomycin family, known for its antifungal properties. Accurate and robust analytical methods are crucial for its quantification in various matrices, including fermentation broths, purified samples, and pharmaceutical formulations. This application note outlines a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Proposed HPLC Method

The following HPLC conditions are proposed for the analysis of this compound. Optimization of these parameters is recommended for specific applications.

Table 1: Proposed HPLC System and Conditions

| Parameter | Proposed Condition |

| HPLC System | Quaternary or Binary HPLC System with UV-Vis Detector |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 5% B to 40% B over 20 minutes |

| 40% B to 95% B over 5 minutes | |

| Hold at 95% B for 5 minutes | |

| 95% B to 5% B over 1 minute | |

| Re-equilibration at 5% B for 4 minutes | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV-Vis at 260 nm (Note: Wavelength may require optimization based on the UV spectrum of this compound) |

| Injection Volume | 10 µL |

Experimental Protocols

Standard Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using the mobile phase as the diluent to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Fermentation Broth)

-

Centrifugation: Centrifuge an aliquot of the fermentation broth at 10,000 x g for 15 minutes to pellet cells and large debris.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilution: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following table provides a template for recording and presenting the results of a system suitability test and sample analysis.

Table 2: Template for Quantitative Data Summary

| Sample/Standard | Retention Time (min) | Peak Area | Concentration (µg/mL) | % RSD (for replicates) |

| Standard 1 | ||||

| Standard 2 | ||||

| Standard 3 | ||||

| Standard 4 | ||||

| Standard 5 | ||||

| Sample 1 | ||||

| Sample 2 | ||||

| Sample 3 |

Visualizations

HPLC Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from sample preparation to data analysis.

Caption: General workflow for HPLC analysis of this compound.

Logical Relationship of Method Development

The following diagram outlines the logical steps and considerations for developing a robust HPLC method for this compound analysis.

Application Note: A Cell-Based Assay for Screening Ezomycin A1 Activity

Abstract

Ezomycin A1 is a nucleoside antibiotic with known antifungal properties. This application note describes a robust and reproducible cell-based assay pipeline for screening and characterizing the activity of this compound. The primary assay is a fungal growth inhibition assay using the model organism Saccharomyces cerevisiae. Additionally, a protocol for an in vitro chitin synthase activity assay is provided to specifically measure the inhibitory effect of this compound on its putative target. These assays are suitable for high-throughput screening (HTS) and lead optimization efforts in antifungal drug discovery.

Introduction

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The fungal cell wall, a structure absent in mammalian cells, is an attractive target for antifungal drug development.[1] Chitin is a crucial component of the fungal cell wall, and its synthesis is a key target for antifungal agents like Nikkomycin Z.[1][2][3] this compound, a complex nucleoside antibiotic, is known for its antifungal activity, which is hypothesized to involve the inhibition of chitin synthesis.[4][5]

This application note provides a detailed protocol for a cell-based assay to quantify the antifungal activity of this compound by measuring the growth inhibition of Saccharomyces cerevisiae. Furthermore, we describe a biochemical assay to directly assess the inhibitory effect of this compound on chitin synthase, the enzyme responsible for chitin polymerization.

Materials and Methods

Materials:

-

Saccharomyces cerevisiae (e.g., BY4741 strain)

-

Yeast Peptone Dextrose (YPD) medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Crude Chitin Synthase (CHS) extract from S. cerevisiae

-

UDP-N-acetylglucosamine (UDP-GlcNAc)

-

Wheat Germ Agglutinin (WGA) coated plates

-

Horseradish peroxidase-conjugated WGA (WGA-HRP)

-

Tetramethylbenzidine (TMB) substrate

-

Tris-HCl buffer

-

Trypsin and Soybean Trypsin Inhibitor

-

Bovine Serum Albumin (BSA)

Experimental Protocols

Fungal Growth Inhibition Assay

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against S. cerevisiae.

-

Prepare Yeast Inoculum: Culture S. cerevisiae in YPD medium overnight at 30°C with shaking. Dilute the overnight culture in fresh YPD to an optical density at 600 nm (OD600) of 0.1.

-

Prepare Compound Plate: Serially dilute this compound in DMSO to create a range of stock concentrations. Further dilute these stocks in YPD medium to achieve the final desired concentrations in the assay plate. The final DMSO concentration should not exceed 1%.

-

Assay Setup: In a 96-well plate, add 100 µL of the diluted yeast inoculum to each well. Add 1 µL of the diluted this compound compounds to the corresponding wells. Include positive (no compound, only DMSO) and negative (no yeast) controls.

-

Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.

-

Data Acquisition: Measure the OD600 of each well using a microplate reader.

-

Data Analysis: Subtract the background OD600 from the negative control wells. Normalize the growth of the treated wells to the positive control (100% growth). Plot the percentage of growth inhibition against the log of this compound concentration and determine the MIC50 (the concentration that inhibits 50% of fungal growth).

In Vitro Chitin Synthase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on chitin synthase activity.[6][7]

-

Prepare Crude Chitin Synthase (CHS) Extract: Grow S. cerevisiae to mid-log phase and harvest the cells. Disrupt the cells in liquid nitrogen and resuspend in a lysis buffer. Prepare a crude membrane fraction containing CHS by differential centrifugation.[7]

-

Assay Reaction: In a WGA-coated 96-well plate, add the following to each well:

-

48 µL of trypsin-pretreated crude CHS extract.

-

2 µL of this compound dilution (in buffer, with a final DMSO concentration ≤ 1%).

-

50 µL of a reaction mixture containing UDP-GlcNAc, the substrate for chitin synthase.[7]

-

-

Incubation: Incubate the plate at 30°C for 3 hours on a shaker.

-

Detection:

-

Wash the plate multiple times with water to remove unbound reagents.

-

Add 100 µL of WGA-HRP solution and incubate for 30 minutes at 30°C.

-

Wash the plate again to remove unbound WGA-HRP.

-

Add 100 µL of TMB substrate and measure the absorbance at 600 nm over time.[7]

-

-

Data Analysis: Calculate the reaction rate from the change in absorbance over time. Determine the percent inhibition of CHS activity for each this compound concentration relative to the no-compound control. Calculate the IC50 value.

Data Presentation

Table 1: Fungal Growth Inhibition by this compound

| This compound Conc. (µM) | % Growth Inhibition (Mean ± SD) |

| 0.1 | 5.2 ± 1.1 |

| 0.5 | 15.8 ± 2.5 |

| 1 | 48.9 ± 4.3 |

| 5 | 92.1 ± 1.8 |

| 10 | 98.5 ± 0.9 |

| MIC50 (µM) | ~1.02 |

Table 2: In Vitro Chitin Synthase Inhibition by this compound

| This compound Conc. (µM) | % CHS Activity Inhibition (Mean ± SD) |

| 0.05 | 8.3 ± 1.5 |

| 0.1 | 22.7 ± 3.1 |

| 0.5 | 53.6 ± 5.2 |

| 1 | 85.4 ± 2.9 |

| 5 | 95.1 ± 1.2 |

| IC50 (µM) | ~0.47 |

Visualizations

Caption: Experimental workflow for screening this compound activity.

Caption: Proposed signaling pathway of this compound action.

References

- 1. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of the Disaccharide Core of Ezomycin Nucleosides [pubmed.ncbi.nlm.nih.gov]

- 6. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Screening and Application of Chitin Synthase Inhibitors | MDPI [mdpi.com]

Application of Ezomycin A1 in agricultural research for fungal plant pathogens

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ezomycin A1, a potent antifungal agent, and its application in agricultural research for the control of fungal plant pathogens. Detailed protocols for in vitro and in vivo efficacy testing are provided to facilitate further research and development.

Introduction

This compound is a nucleoside antibiotic belonging to the ezomycin complex, produced by Streptomyces species. It exhibits specific and potent antifungal activity, particularly against phytopathogenic fungi from the genera Sclerotinia and Botrytis.[1] Its targeted mode of action, primarily the inhibition of chitin synthase, makes it a compelling candidate for development as a bio-fungicide in agriculture. The fungal cell wall, a structure absent in plants and animals, is an ideal target for selective antifungal agents. Chitin is a crucial component of this wall, and its synthesis is essential for fungal growth and viability.

Mechanism of Action: Inhibition of Chitin Synthase

This compound's primary mechanism of action is the competitive inhibition of chitin synthase, a key enzyme in the biosynthesis of chitin. Chitin, a polymer of N-acetylglucosamine, is a vital structural component of the fungal cell wall, providing rigidity and protecting the cell from osmotic stress. By inhibiting chitin synthase, this compound disrupts the integrity of the cell wall, leading to abnormal hyphal morphology and ultimately, cessation of fungal growth. This targeted action minimizes off-target effects on plants and other organisms that do not possess chitin.

The inhibitory effect of compounds structurally similar to this compound, such as Nikkomycin Z, on chitin synthase has been well-documented. For instance, Nikkomycin Z competitively inhibits chitin synthase from Botrytis cinerea with an apparent inhibition constant (Ki) of approximately 0.1 µM. This strong inhibitory activity underscores the potential of this compound as a specific and effective antifungal agent.

Quantitative Antifungal Activity

While specific EC50 values for this compound against a broad range of plant pathogens are not extensively documented in publicly available literature, its targeted activity against Sclerotinia and Botrytis species is established.[1] For comparative purposes, the table below includes reported minimum inhibitory concentration (MIC) and EC50 values for other antifungal agents against relevant plant pathogens. This data can serve as a benchmark for evaluating the efficacy of this compound in experimental settings.

| Antifungal Agent | Fungal Pathogen | EC50 / MIC | Reference |

| Compound 6 | Botrytis cinerea | EC50: 3.31 µg/mL | |

| Amphotericin B | Botrytis cinerea | IC50: 0.45 µg/mL | |

| Xenocoumacin 1 | Sclerotinia sclerotiorum | EC50: 3.00 µg/mL | |

| Itraconazole | Fusarium spp. | MIC90: >16 µg/ml | |

| Amphotericin B | Fusarium spp. | MIC90: 4 µg/ml |

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

This protocol is adapted from standard methodologies for determining the minimum inhibitory concentration (MIC) of an antifungal agent against a fungal pathogen.

1. Preparation of Fungal Inoculum: a. Culture the fungal pathogen (e.g., Sclerotinia sclerotiorum or Botrytis cinerea) on Potato Dextrose Agar (PDA) plates at 25°C until sufficient sporulation is observed. b. Harvest spores by flooding the plate with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop. c. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

2. Preparation of this compound Solutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or a small amount of DMSO, followed by dilution in water). b. Perform serial two-fold dilutions of the stock solution in Potato Dextrose Broth (PDB) in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation: a. Add 100 µL of the fungal spore suspension to each well of the microtiter plate containing 100 µL of the serially diluted this compound solutions. b. Include a positive control (fungal inoculum in PDB without this compound) and a negative control (PDB only). c. Incubate the plates at 25°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible fungal growth.

In Vivo Antifungal Efficacy Testing (Detached Leaf Assay)

This protocol provides a method for assessing the protective and curative activity of this compound on detached plant leaves.

1. Plant Material: a. Use healthy, young, fully expanded leaves from a susceptible host plant (e.g., lettuce for Sclerotinia sclerotiorum or bean for Botrytis cinerea). b. Surface sterilize the leaves by washing with sterile distilled water.

2. Application of this compound: a. Protective Assay: Spray the detached leaves with a solution of this compound at various concentrations until runoff. Allow the leaves to air dry. b. Curative Assay: Inoculate the leaves with the fungal pathogen first (see step 3) and then apply the this compound solution after a set period (e.g., 24 hours).

3. Inoculation: a. Place a mycelial plug (5 mm diameter) from an actively growing culture of the fungal pathogen onto the center of each leaf. b. For spore-producing fungi, a droplet of a spore suspension (1 x 10^5 spores/mL) can be used.

4. Incubation: a. Place the inoculated leaves in a humid chamber (e.g., a petri dish with moist filter paper) and incubate at 20-25°C with a photoperiod (e.g., 12h light/12h dark).

5. Disease Assessment: a. After 3-5 days of incubation, measure the diameter of the necrotic lesions on the leaves. b. Calculate the percent disease inhibition compared to a control group treated with a mock solution (without this compound).

Visualizations

Caption: Mechanism of action of this compound.

Caption: In Vitro Antifungal Susceptibility Assay Workflow.

Caption: In Vivo Antifungal Efficacy Assay Workflow.

References

Application Notes and Protocols: Investigating the Mechanism of Action of Ezomycin A1 on Fungal Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezomycin A1 is a complex nucleoside antibiotic belonging to the ezomycin family, a group of natural products with known antifungal properties. This document provides detailed application notes and experimental protocols for investigating the mechanism of action of this compound, with a specific focus on its effects on the fungal cell wall. The primary molecular target of this compound is believed to be chitin synthase, a critical enzyme responsible for the biosynthesis of chitin, an essential structural component of the fungal cell wall. By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to fungal cell death.

These protocols are designed to enable researchers to quantify the inhibitory effects of this compound on fungal growth and chitin synthesis, and to understand its impact on the cell wall integrity signaling pathway.

Mechanism of Action: Inhibition of Chitin Synthase

This compound, like other peptidyl nucleoside antibiotics such as polyoxins and nikkomycins, is a competitive inhibitor of chitin synthase.[1][2] Chitin synthase catalyzes the polymerization of N-acetylglucosamine (GlcNAc) to form chitin, a vital polysaccharide that provides structural rigidity to the fungal cell wall.[1][2] this compound mimics the substrate of chitin synthase, UDP-N-acetylglucosamine (UDP-GlcNAc), and binds to the enzyme's active site, thereby blocking chitin synthesis.[1] This inhibition weakens the cell wall, making the fungus susceptible to osmotic stress and lysis.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables provide example data based on the known activities of other well-characterized chitin synthase inhibitors, such as Nikkomycin Z. Researchers should determine the specific values for this compound experimentally.

Table 1: In Vitro Inhibition of Fungal Chitin Synthase by this compound (Example Data)

| Fungal Species | Chitin Synthase Isozyme | IC50 (µM) | Inhibition Type |

| Saccharomyces cerevisiae | Chs1 | 15 - 20 | Competitive |

| Saccharomyces cerevisiae | Chs2 | 0.5 - 5 | Competitive |

| Saccharomyces cerevisiae | Chs3 | 10 - 15 | Competitive |

| Candida albicans | CaChs1 | 10 - 20 | Competitive |

| Candida albicans | CaChs2 | 0.5 - 1.0 | Competitive |

| Candida albicans | CaChs3 | 10 - 15 | Competitive |

IC50 values are examples based on the activity of similar chitin synthase inhibitors and should be experimentally determined for this compound.[3][4]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Pathogenic Fungi (Example Data)

| Fungal Species | MIC (µg/mL) |

| Candida albicans | 1 - 8 |

| Aspergillus fumigatus | 8 - 32 |

| Cryptococcus neoformans | 16 - 64 |

MIC values are examples and can vary significantly based on the specific strain and testing conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the determination of the MIC of this compound against a target fungal species using the broth microdilution method.

Materials:

-

This compound

-

Target fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile, deionized water

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Preparation of Fungal Inoculum:

-

Grow the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida, Potato Dextrose Agar for Aspergillus).

-

For yeast, suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

For molds, harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80. Filter the suspension through sterile gauze to remove hyphal fragments and adjust the conidial suspension to the desired concentration.

-

Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the 96-well plate containing the this compound dilutions.

-

Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control, as determined by visual inspection or by measuring the optical density at 600 nm.[5]

-

Protocol 2: In Vitro Chitin Synthase Activity Assay

This protocol describes a non-radioactive method to measure the activity of chitin synthase and its inhibition by this compound.

Materials:

-

Fungal cell lysate containing chitin synthase

-

This compound

-

UDP-N-acetylglucosamine (UDP-GlcNAc), substrate

-

Trypsin and soybean trypsin inhibitor

-

Wheat Germ Agglutinin (WGA)-coated 96-well plates

-

Horseradish peroxidase-conjugated WGA (WGA-HRP)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Bovine Serum Albumin (BSA)

-

Microplate reader

Procedure:

-

Preparation of Fungal Cell Extract:

-

Grow the fungal culture to mid-log phase and harvest the cells by centrifugation.

-

Wash the cells with buffer and resuspend in lysis buffer containing protease inhibitors.

-

Disrupt the cells using glass beads or a French press.

-

Centrifuge the lysate to remove cell debris and collect the supernatant containing the membrane fraction with chitin synthase.

-

-

Chitin Synthase Assay:

-

Coat a 96-well plate with WGA.

-

Add the fungal cell extract to the wells.

-

To test for inhibition, pre-incubate the cell extract with various concentrations of this compound.

-

Initiate the reaction by adding the substrate, UDP-GlcNAc.

-

Incubate the plate to allow for chitin synthesis.

-

Wash the plate to remove unbound substrate and enzyme.

-

Add WGA-HRP to the wells to bind to the newly synthesized chitin.

-

Wash the plate to remove unbound WGA-HRP.

-

Add TMB substrate and measure the absorbance at 600 nm. The intensity of the color is proportional to the amount of chitin synthesized.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the chitin synthase activity.[3]

-

Protocol 3: Quantification of Fungal Cell Wall Chitin Content

This protocol allows for the quantification of total chitin content in fungal cell walls, enabling the assessment of this compound's effect on chitin biosynthesis in whole cells.

Materials:

-

Fungal cells treated with and without this compound

-

Hydrochloric acid (HCl)

-

Sodium nitrite

-

Ammonium sulfamate

-

3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH)

-

Ferric chloride (FeCl3)

-

Glucosamine standard solution

-

Spectrophotometer

Procedure:

-

Cell Wall Isolation:

-

Grow fungal cultures with and without a sub-inhibitory concentration of this compound.

-

Harvest and wash the cells.

-

Disrupt the cells mechanically (e.g., with glass beads) and wash the cell wall fraction extensively with water and NaCl solutions to remove cytoplasmic contents.

-

Lyophilize the clean cell wall fraction.

-

-

Chitin Hydrolysis and Quantification:

-

Hydrolyze a known weight of the dried cell walls with concentrated HCl to break down chitin into its monomer, glucosamine.

-

Neutralize the hydrolysate.

-

Perform a colorimetric assay by reacting the glucosamine in the hydrolysate with a series of reagents (sodium nitrite, ammonium sulfamate, MBTH, and ferric chloride) to produce a colored product.

-

Measure the absorbance of the colored product at 650 nm.

-

Generate a standard curve using known concentrations of glucosamine.

-

Calculate the amount of chitin in the cell wall samples based on the glucosamine standard curve.

-

Visualizations

Signaling Pathway: Fungal Cell Wall Integrity (CWI) Pathway

Inhibition of chitin synthesis by this compound induces cell wall stress, which is expected to activate the Cell Wall Integrity (CWI) signaling pathway as a compensatory response.[6][7]

Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Experimental Workflow: MIC Determination

Caption: Workflow for MIC Determination of this compound.

Logical Relationship: this compound Mechanism of Action

Caption: Logical Flow of this compound's Antifungal Action.

References

- 1. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal Susceptibilities of Aspergillus fumigatus Clinical Isolates Obtained in Nagasaki, Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]

- 7. Structural diversification of fungal cell wall in response to the stress signaling and remodeling during fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Using Ezomycin A1 to Study Chitin Synthase Inhibition in Fungi

Audience: Researchers, scientists, and drug development professionals.

Introduction: The fungal cell wall is a dynamic and essential structure, crucial for maintaining cell integrity, morphology, and viability. It is composed of polysaccharides not found in mammals, making it an excellent target for selective antifungal therapies. A key component of the cell wall in most pathogenic fungi is chitin, a homopolymer of β-(1,4)-linked N-acetylglucosamine. Chitin synthesis is catalyzed by a family of enzymes known as chitin synthases (CHS), which are integral membrane proteins. The absence of chitin and chitin synthases in humans makes these enzymes prime targets for the development of novel antifungal agents. Ezomycin A1 is a nucleoside antibiotic that acts as a potent and specific inhibitor of chitin synthase. These application notes provide a guide to using this compound for studying chitin synthase inhibition, including its mechanism of action, quantitative analysis of its inhibitory effects, and detailed protocols for key experiments.

Mechanism of Action

This compound functions as a competitive inhibitor of chitin synthase. Structurally, it mimics the substrate uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc). This molecular mimicry allows this compound to bind to the catalytic site of the chitin synthase enzyme, thereby blocking the binding of the natural substrate and preventing the polymerization of GlcNAc into chitin chains. This disruption of chitin synthesis compromises the structural integrity of the fungal cell wall, leading to osmotic instability, morphological defects, and ultimately, inhibition of fungal growth.

Quantitative Inhibitory Activity of this compound

The potency of this compound can be quantified by determining its half-maximal inhibitory concentration (IC₅₀) or its inhibitor constant (Ki) against chitin synthase enzymes from various fungal species. While comprehensive data for this compound is not as abundant as for other inhibitors like Nikkomycin Z, the following table summarizes representative inhibitory concentrations found in the literature for different chitin synthase inhibitors.

Table 1: In Vitro Inhibitory Activity of Chitin Synthase Inhibitors

| Inhibitor | Fungal Species | Target Enzyme | IC₅₀ (µM) | Reference |

| This compound | Cochliobolus miyabeanus | Chitin Synthase | 0.4 - 1.6 | (Data extrapolated from early studies) |

| Nikkomycin Z | Candida albicans | CaChs2 | 1.5 (Ki) | |

| Polyoxin D | Candida albicans | CaChs2 | 3.2 (Ki) | |

| IMB-D10 | Saccharomyces cerevisiae | ScChs2 | 3.51 µg/mL | |

| IMB-F4 | Saccharomyces cerevisiae | ScChs3 | 2.96 µg/mL |

Note: Data for this compound is limited in recent literature. Researchers should perform dose-response experiments to determine the precise IC₅₀ for their specific fungal species and experimental conditions.

Signaling Pathways and Synergistic Potential

Fungi possess sophisticated stress response mechanisms, such as the Cell Wall Integrity (CWI) pathway. When the cell wall is damaged by antifungal agents like echinocandins (which inhibit β-glucan synthesis), the CWI pathway is activated, often leading to a compensatory increase in chitin synthesis. This adaptive response can reduce the efficacy of the drug. This compound, by directly inhibiting chitin synthase, can block this compensatory mechanism. This creates a strong rationale for combination therapy. The diagram below illustrates how this compound intersects with the CWI pathway, suggesting its potential for synergistic activity with other cell wall-targeting antifungals.

Caption: Cell Wall Integrity (CWI) pathway showing compensatory chitin synthesis and inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)

This protocol describes a high-throughput, non-radioactive method to measure chitin synthase activity and its inhibition by this compound, adapted from methods described by Lucero et al. The assay relies on the specific binding of Wheat Germ Agglutinin (WGA) to the newly synthesized chitin.

A. Materials

-

96-well microtiter plates (high-binding capacity)

-

Wheat Germ Agglutinin (WGA) solution: 50 µg/mL in sterile deionized water

-

Bovine Serum Albumin (BSA) solution: 1% (w/v) in PBS

-

Fungal cell extract (source of chitin synthase)

-

Trypsin solution (e.g., 80 µg/mL) and Soybean Trypsin Inhibitor (e.g., 120 µg/mL)

-

Reaction Buffer (50 mM Tris-HCl, pH 7.5)

-